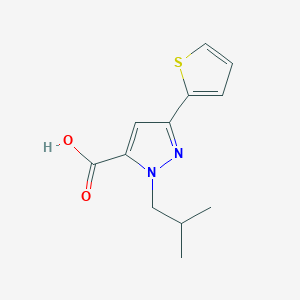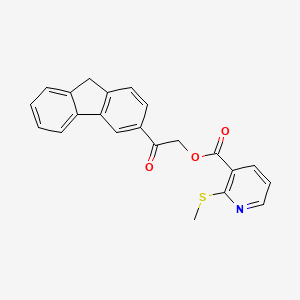
5-Mercaptopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercaptopyridin-3-ol is an organosulfur compound with the molecular formula C₅H₅NOS. It is a derivative of pyridine and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of both a hydroxyl group and a thiol group attached to the pyridine ring, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Mercaptopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This reaction yields 2-mercaptopyridine, which can then be further modified to obtain this compound .
Another method involves the hydride reduction of 2,2’-dipyridyl disulfide, which produces 2-mercaptopyridine. This intermediate can be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Mercaptopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dipyridyl disulfide.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Mercaptopyridin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-mercaptopyridin-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can undergo redox reactions, which contribute to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 5-position.
3-Mercaptopyridine: Another isomer with the thiol group at the 3-position.
Uniqueness
5-Mercaptopyridin-3-ol is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring, which enhances its reactivity and versatility compared to its isomers. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Propriétés
Formule moléculaire |
C5H5NOS |
|---|---|
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
5-sulfanylpyridin-3-ol |
InChI |
InChI=1S/C5H5NOS/c7-4-1-5(8)3-6-2-4/h1-3,7-8H |
Clé InChI |
KBDXIVAHBASOQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)

![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)










![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
